molecular formula C7H8ClF3N2O2S B11845832 Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate hydrochloride

Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate hydrochloride

Cat. No.: B11845832
M. Wt: 276.66 g/mol
InChI Key: RNEFNYGPPARGMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate hydrochloride is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound is part of the thiazole family, known for its diverse biological activities and applications in medicinal chemistry. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate can be synthesized by reacting ethyl bromopyruvate with thiourea . The reaction typically involves heating the reactants in a suitable solvent, such as ethanol, under reflux conditions. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with electrophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Condensation Reactions: It can react with aldehydes and ketones to form Schiff bases.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Schiff Bases: Formed by the reaction with aldehydes and ketones.

    Oxidized Derivatives: Products of oxidation reactions.

    Reduced Derivatives: Products of reduction reactions.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate can be compared with other similar compounds to highlight its uniqueness:

These comparisons highlight the unique functional groups and potential reactivity of ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate, making it a valuable compound in various fields of research and industry.

Biological Activity

Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate hydrochloride (CAS Number: 344-72-9) is a thiazole derivative that has garnered significant interest in biological research due to its diverse applications in pharmaceuticals, agrochemicals, and material science. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C7H7F3N2O2S
  • Molecular Weight : 240.2 g/mol
  • Purity : ≥97%
  • Appearance : White to yellow solid

Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate acts primarily through the following mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which is crucial for its role in biochemical research. For instance, studies indicate its potential as an inhibitor of carbonic anhydrase (CA), an enzyme involved in regulating pH and fluid balance in biological systems .
  • Antiviral Activity : Research has demonstrated that thiazole derivatives exhibit antiviral properties. A related study highlighted the effectiveness of thiazole compounds against flavivirus replication, suggesting that structural modifications can enhance their viral inhibitory effects .
  • Antitumor Activity : Thiazole derivatives have been recognized for their cytotoxic properties against cancer cell lines. The presence of specific substituents on the thiazole ring significantly influences their anticancer activity, as shown in structure-activity relationship (SAR) analyses .

Biological Activity Overview

Biological ActivityDescription
Antiviral Inhibits viral replication, particularly against flaviviruses.
Antitumor Exhibits cytotoxic effects on various cancer cell lines, with IC50 values indicating significant potency.
Enzyme Inhibition Effective against carbonic anhydrase and other enzymes involved in metabolic processes.

Case Studies and Research Findings

  • Antiviral Activity : A study evaluated several thiazole derivatives for their ability to inhibit yellow fever virus replication. Compounds with a trifluoromethyl group showed promising results with over 50% inhibition at concentrations of 50 µM, indicating strong antiviral potential .
  • Cytotoxicity Against Cancer Cells : In a comprehensive study involving various thiazole derivatives, ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate was tested against human glioblastoma and melanoma cell lines. The compound exhibited notable cytotoxicity with IC50 values less than those of established chemotherapeutics like doxorubicin .
  • SAR Analysis : Structure-activity relationship studies have identified critical substituents that enhance the biological activity of thiazole derivatives. For instance, the presence of electron-donating groups at specific positions on the phenyl ring was found to increase cytotoxicity significantly .

Properties

Molecular Formula

C7H8ClF3N2O2S

Molecular Weight

276.66 g/mol

IUPAC Name

ethyl 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate;hydrochloride

InChI

InChI=1S/C7H7F3N2O2S.ClH/c1-2-14-5(13)3-4(7(8,9)10)12-6(11)15-3;/h2H2,1H3,(H2,11,12);1H

InChI Key

RNEFNYGPPARGMC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N)C(F)(F)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.